8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Description
Properties
CAS No. |
1342583-98-5 |
|---|---|
Molecular Formula |
C6H5BrN4 |
Molecular Weight |
213 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction involving enaminonitriles and benzohydrazides under microwave irradiation has been reported to yield triazolopyrazine derivatives efficiently . This method is catalyst-free and eco-friendly, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is advantageous due to its scalability and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield an azido derivative, while oxidation might result in the formation of a corresponding oxide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases, which are involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent type and position critically influence electronic properties, lipophilicity, and steric bulk. Key comparisons include:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Effects |
|---|---|---|---|---|
| 8-Bromo-3-methyl-[1,2,4]triazolo[...] | 8-Br, 3-Me | C₆H₅BrN₄ | 213.03 | Bromine increases lipophilicity; methyl enhances steric accessibility. |
| 3,8-Dichloro-[1,2,4]triazolo[...] | 3-Cl, 8-Cl | C₅H₂Cl₂N₄ | 193.01 | Chlorine’s higher electronegativity may reduce electron density at the core. |
| 8-Chloro-3-methyl-[1,2,4]triazolo[...] | 8-Cl, 3-Me | C₆H₅ClN₄ | 168.58 | Smaller halogen (Cl) reduces molecular weight and polarizability vs. Br. |
| 6-Bromo-8-chloro-[1,2,4]triazolo[...] | 6-Br, 8-Cl | C₅H₂BrClN₄ | 233.45 | Bromine at position 6 may hinder electrophilic substitution vs. position 8. |
| 8-(2-Fluoro-4-nitrophenoxy)-[...] | 8-O(2-F-4-NO₂-Ph) | C₁₁H₆FN₅O₃ | 299.20 | Nitro and fluoro groups enhance electron-withdrawing effects and polarity. |
Key Observations :
Key Observations :
Q & A
Q. Methodology :
- Synthesize analogs with systematic substituent variations.
- Compare IC₅₀ values in target assays (e.g., enzyme inhibition) and logP values for pharmacokinetic profiling.
Advanced: How to resolve contradictions in reported biological activity data?
- Purity validation : Use HPLC and NMR to rule out impurities (e.g., dehalogenated byproducts) that skew activity .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-response curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to identify false positives .
Advanced: What strategies are used in mechanistic studies of 8-bromo-3-methyl-triazolopyrazine?
- X-ray crystallography : Resolve binding modes with target proteins (e.g., kinase domains) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
- Molecular dynamics simulations : Predict interactions with P2X7 receptors using docking software (e.g., AutoDock Vina) .
Advanced: How to optimize pharmacokinetic properties of 8-bromo-3-methyl-triazolopyrazine derivatives?
- LogP modulation : Introduce hydrophilic groups (e.g., -OH, -NH₂) to improve solubility without compromising target binding .
- Prodrug design : Mask reactive bromine with ester groups to enhance oral bioavailability .
- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., methyl oxidation) and block with fluorine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
